molecular formula C6H2BrClFNO4S B12856162 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride

Cat. No.: B12856162
M. Wt: 318.51 g/mol
InChI Key: QZYXTUKPAWWIAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride typically involves the introduction of bromine, fluorine, and nitro groups onto a benzene ring, followed by the addition of a sulphonyl chloride group. The specific reaction conditions and reagents used can vary, but common methods include:

    Nitration: Introducing the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Adding bromine and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Sulphonylation: Introducing the sulphonyl chloride group using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulphonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulphonamides or sulphonate esters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The bromine and fluorine atoms can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Sulphonamides: Formed from the reaction with amines.

    Sulphonate Esters: Formed from the reaction with alcohols.

    Aminobenzenesulphonyl Chlorides: Formed from the reduction of the nitro group.

Scientific Research Applications

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: Utilized in the synthesis of potential drug candidates and in the development of diagnostic agents.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-nitrobenzenesulphonyl chloride is unique due to the presence of the sulphonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable for applications requiring specific functionalization and reactivity.

Properties

Molecular Formula

C6H2BrClFNO4S

Molecular Weight

318.51 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(10(11)12)5(2-3)15(8,13)14/h1-2H

InChI Key

QZYXTUKPAWWIAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])S(=O)(=O)Cl)Br

Origin of Product

United States

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